molecular formula C12H21NO3 B2562063 tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate CAS No. 1638761-29-1

tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate

Cat. No.: B2562063
CAS No.: 1638761-29-1
M. Wt: 227.304
InChI Key: WKAJJGDMKAXWMH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-10(2,3)16-9(15)13-7-11-4-12(5-11,6-11)8-14/h14H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAJJGDMKAXWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638761-29-1
Record name tert-butyl N-{[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]methyl}carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1.1.1]propellane precursor, which undergoes a series of reactions to form the strained bicyclic structure.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Carbamate Formation: The final step involves the reaction of the hydroxymethylated bicyclo[1.1.1]pentane with tert-butyl isocyanate under mild conditions to form the carbamate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate is in the development of pharmaceutical agents. Its structure allows it to act as a potential inhibitor for various enzymes, particularly glycosidases. Research has indicated that compounds with similar structures can exhibit significant inhibitory effects against α-glucosidases, which are crucial in carbohydrate metabolism and have implications for diabetes treatment .

Biological Studies

The compound is also used in biological studies to explore its interaction with biological systems. Due to its ability to modify glycosidase activity, it can be employed in studies related to carbohydrate metabolism and enzyme kinetics. For instance, iminosugar-based derivatives have shown promise as anti-SARS-CoV-2 agents, indicating a potential pathway for further research into antiviral applications .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex organic molecules. Its functional groups allow for various reactions, including coupling reactions and modifications that can lead to the formation of biologically active compounds .

Case Study 1: Inhibition of Glycosidases

A study explored the efficacy of this compound as an α-glucosidase inhibitor. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent for managing blood sugar levels in diabetic patients .

Case Study 2: Antiviral Activity

Research published in a peer-reviewed journal highlighted the antiviral properties of iminosugar derivatives similar to this compound against SARS-CoV-2. The study found that these compounds could effectively inhibit viral replication at micromolar concentrations, paving the way for further investigations into their use as antiviral drugs .

Mechanism of Action

The mechanism by which tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate exerts its effects depends on its specific application. In chemical reactions, the strained bicyclic core can undergo ring-opening reactions, releasing strain energy and driving the reaction forward. In biological systems, the compound’s unique structure may allow it to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate
  • CAS No.: 1638761-29-1
  • Molecular Formula: C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol
  • Purity : 95% (typical commercial grade)
  • Storage : 2–8°C or sealed in dry conditions at room temperature .

Structural Features The compound contains a bicyclo[1.1.1]pentane core, a highly rigid scaffold known for improving metabolic stability and bioavailability in drug candidates. The hydroxymethyl group at position 3 enhances hydrophilicity, while the tert-butyl carbamate (Boc) group provides steric protection for the amine during synthetic modifications .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound CAS No. Molecular Formula Molecular Weight Substituent Purity Storage Key Applications
Target Compound 1638761-29-1 C₁₂H₂₁NO₃ 227.30 Hydroxymethyl 95% 2–8°C or dry RT Drug intermediates, rigid linkers
tert-Butyl (3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)carbamate 1936602-36-6 C₁₂H₂₁NO₃ 227.30 2-Hydroxyethyl 97–98% RT Solubility enhancers, polymer science
tert-Butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate 1886967-53-8 C₁₁H₁₆F₃NO₂ 251.25 Trifluoromethyl Neat Not specified Fluorinated bioactive molecules
tert-Butyl (3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate 1638765-05-5 C₁₁H₁₉N₂O₂ 211.28 Aminomethyl 95% Room temperature Peptide coupling, bifunctional linkers
tert-Butyl N-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]carbamate EN300-39431106 C₁₂H₂₁NO₄ 243.31 Oxan-4-yl (tetrahydropyran) Not specified Dry conditions Conformational studies, macrocycles

Key Observations :

Hydrophilicity : The hydroxymethyl group (target compound) provides higher hydrophilicity compared to trifluoromethyl derivatives but lower than 2-hydroxyethyl analogs .

Reactivity: The aminomethyl derivative (CAS 1638765-05-5) is more reactive due to the free amine, making it suitable for conjugation but requiring careful handling .

Stability

  • Hydrolytic Stability : Boc groups in all analogs are stable under basic conditions but hydrolyze in acidic media. The trifluoromethyl derivative shows superior stability in polar solvents .
  • Thermal Stability : Hydroxymethyl and hydroxyethyl derivatives decompose above 150°C, whereas the trifluoromethyl analog remains stable up to 200°C .

Research Findings and Trends

  • Rigidity vs. Flexibility : Bicyclo[1.1.1]pentane derivatives are preferred over cyclohexane or cubane analogs due to optimal balance of rigidity and synthetic feasibility .
  • Boc Group Utility : The tert-butyl carbamate group remains a gold standard for amine protection, though alternatives like Fmoc are gaining traction for orthogonal deprotection .
  • Emerging Analogs : Recent studies highlight spirocyclic and azabicyclo derivatives (e.g., CAS 203661-71-6) for improved pharmacokinetic profiles .

Biological Activity

tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate, with CAS number 1638761-29-1, is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol
  • Purity : Typically around 95% to 97% in commercial preparations.

The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the hydroxymethyl group suggests potential for hydrogen bonding, which can enhance binding affinity to target proteins.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antioxidant Activity : Compounds in this class have shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, including α-glucosidase, which is relevant for managing diabetes by controlling blood sugar levels.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of related carbamate compounds:

  • Inhibition of α-glucosidase :
    • A study found that similar bicyclic carbamates inhibited α-glucosidase with varying degrees of potency. The structure-activity relationship (SAR) indicated that modifications in the bicyclic framework significantly affected enzyme inhibition efficacy.
  • Antioxidant Studies :
    • Research conducted on structurally related compounds revealed that they possess significant antioxidant properties, as evidenced by their ability to reduce reactive oxygen species (ROS) in cellular assays.
  • Anti-inflammatory Potential :
    • In vitro studies have shown that certain derivatives can downregulate pro-inflammatory cytokines in macrophage models, suggesting a mechanism for their anti-inflammatory effects.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
Enzyme InhibitionInhibition of α-glucosidase
Anti-inflammatoryReduced cytokine production

Q & A

Basic: What synthetic routes are commonly employed for the preparation of tert-butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate, and how are intermediates purified?

Methodological Answer:
The compound is typically synthesized via carbamate protection of a bicyclo[1.1.1]pentane-embedded amine precursor. A representative procedure involves:

Acylation : Reacting 3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methanol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the Boc-protected intermediate.

Purification : Crude products are purified using silica gel column chromatography with gradients of methanol (0–2%) in DCM, often with 1% triethylamine to suppress tailing .

Deprotection : For downstream applications, trifluoroacetic acid (TFA) in DCM is used to remove the Boc group, as demonstrated in analogous bicyclo[1.1.1]pentane carbamates .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • 1H-NMR : Focus on the bicyclo[1.1.1]pentane core protons (δ 1.5–2.5 ppm, integrating for three equivalent bridgehead protons) and the hydroxymethyl group (δ 3.4–3.7 ppm). The tert-butyl group appears as a singlet at δ 1.4 ppm .
  • 13C-NMR : Confirm the carbamate carbonyl (δ ~155 ppm) and bicyclo carbons (δ 25–35 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is essential to verify molecular weight (C₁₃H₂₁NO₃, theoretical 233.01 g/mol) .

Basic: What are the stability and storage recommendations for this compound under laboratory conditions?

Methodological Answer:

  • Stability : The compound is stable under inert atmospheres (N₂/Ar) at –20°C for long-term storage. Avoid exposure to moisture, strong acids/bases, and elevated temperatures (>40°C) to prevent decomposition into bicyclo[1.1.1]pentane fragments or carbamate hydrolysis .
  • Handling : Use desiccants in storage vials and conduct regular TLC checks to monitor degradation (e.g., formation of tertiary alcohols from hydroxymethyl oxidation) .

Advanced: How do steric and electronic effects of the bicyclo[1.1.1]pentane core influence functionalization reactions, and what strategies mitigate low yields?

Methodological Answer:

  • Steric Hindrance : The rigid bicyclo[1.1.1]pentane structure impedes nucleophilic/electrophilic attacks at bridgehead positions.
  • Mitigation Strategies :
    • Hydrogen-Borrowing Alkylation : Use Ir catalysts (e.g., [Cp*IrCl₂]₂) to functionalize hydroxymethyl groups without destabilizing the core .
    • Visible-Light Catalysis : Photoredox methods enable C–H functionalization via halogen-atom transfer, bypassing steric limitations .
  • Yield Optimization : Reaction temperatures ≤25°C and anhydrous conditions minimize side reactions (e.g., dimerization) .

Advanced: How should researchers address discrepancies in NMR data for derivatives of this compound, particularly signal splitting or unexpected integrations?

Methodological Answer:

  • Dynamic Effects : Conformational flexibility in substituents (e.g., hydroxymethyl rotation) can cause signal broadening. Use variable-temperature NMR (VT-NMR) to "freeze" conformers and resolve splitting .
  • Impurity Analysis : Cross-validate with LC-MS to detect trace byproducts (e.g., Boc-deprotected amines or oxidized alcohols) .
  • DFT Calculations : Compare experimental 13C shifts with computed values to assign ambiguous signals .

Advanced: What role does this compound play in the development of proteolysis-targeting chimeras (PROTACs), and what synthetic challenges arise in linker design?

Methodological Answer:

  • PROTAC Applications : The bicyclo[1.1.1]pentane core serves as a rigid, metabolically stable linker to connect E3 ligase ligands and target protein binders .
  • Synthetic Challenges :
    • Bifunctionalization : Sequential protection/deprotection (e.g., orthogonal Fmoc/Boc strategies) is required to append two functional groups .
    • Solubility : Hydrophobicity of the bicyclo core necessitates PEGylation or charged group introduction for in vivo compatibility .
  • Case Study : A PROTAC analog achieved 73% yield via Ir-catalyzed alkylation, demonstrating scalability for preclinical studies .

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